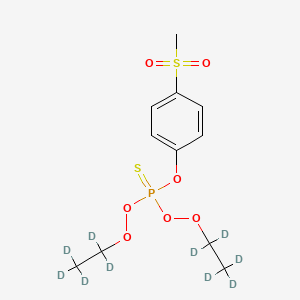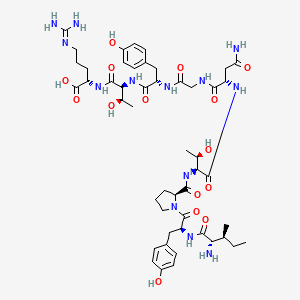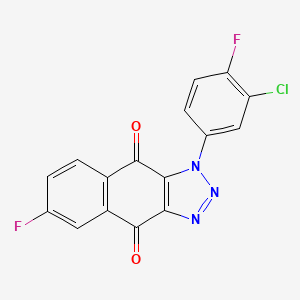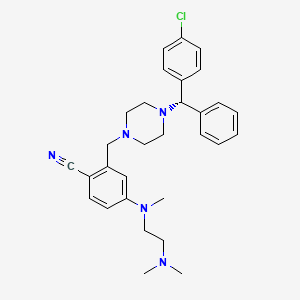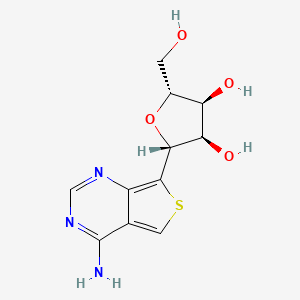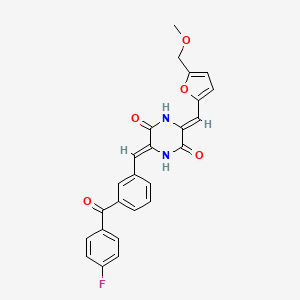
Microtubule inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microtubule inhibitor 7 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Preparation Methods
The synthesis of Microtubule inhibitor 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a heteroaryl amide scaffold, followed by functional group modifications to enhance the compound’s activity and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Microtubule inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the scaffold .
Scientific Research Applications
Microtubule inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used as a tool to study microtubule dynamics and the effects of microtubule disruption on cellular processes. In biology, it is employed to investigate the role of microtubules in cell division, intracellular transport, and signal transduction. In medicine, this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Microtubule inhibitor 7 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules and the inhibition of microtubule dynamics. As a result, cell division is blocked, and apoptosis is induced in rapidly dividing cells. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression and apoptosis .
Comparison with Similar Compounds
Microtubule inhibitor 7 is similar to other microtubule-targeting agents, such as taxanes, vinca alkaloids, and epothilones. it has unique properties that distinguish it from these compounds. For example, unlike taxanes, which stabilize microtubules, this compound destabilizes microtubules by binding to the colchicine site. This unique mechanism of action allows it to overcome resistance to other microtubule-targeting agents. Similar compounds include colchicine, vinblastine, and paclitaxel, each with distinct binding sites and effects on microtubule dynamics .
Properties
Molecular Formula |
C25H19FN2O5 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(3Z,6Z)-3-[[3-(4-fluorobenzoyl)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C25H19FN2O5/c1-32-14-20-10-9-19(33-20)13-22-25(31)27-21(24(30)28-22)12-15-3-2-4-17(11-15)23(29)16-5-7-18(26)8-6-16/h2-13H,14H2,1H3,(H,27,31)(H,28,30)/b21-12-,22-13- |
InChI Key |
XOIXHBHDGPMJTM-HDSGJDLKSA-N |
Isomeric SMILES |
COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
Canonical SMILES |
COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
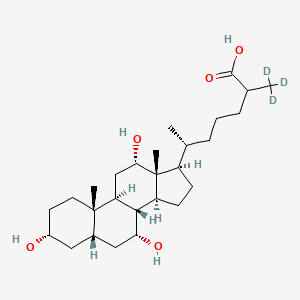
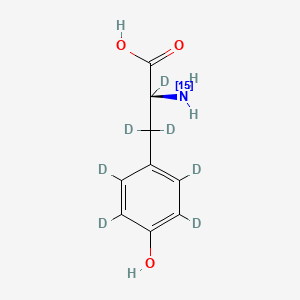
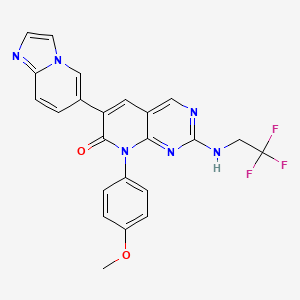
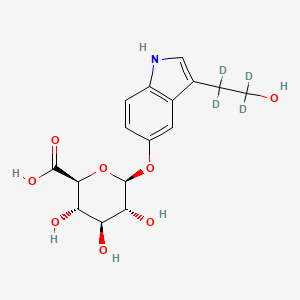

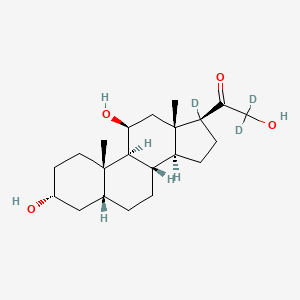
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
